Hdac-IN-33

PARP7 HDAC dual inhibitor

HDAC-IN-33 (also designated Compound 9l) is a small-molecule dual inhibitor targeting both poly(ADP-ribose) polymerase 7 (PARP7) and class I/IIb histone deacetylases (HDACs), exhibiting nanomolar potency against HDAC1 (IC50 24 nM), HDAC2 (IC50 46 nM), and HDAC6 (IC50 47 nM). It additionally inhibits PARP7 with an IC50 of 3.1 nM and demonstrates antiproliferative activity against tumor cells along with in vivo antitumor efficacy in HEL xenograft and murine melanoma models, accompanied by activation of antitumor immunity.

Molecular Formula C21H25N3O3
Molecular Weight 367.4 g/mol
Cat. No. B15142416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-33
Molecular FormulaC21H25N3O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)OCCCCCCCC(=O)NO
InChIInChI=1S/C21H25N3O3/c25-20(24-26)13-4-2-1-3-7-14-27-17-10-8-9-16(15-17)21-22-18-11-5-6-12-19(18)23-21/h5-6,8-12,15,26H,1-4,7,13-14H2,(H,22,23)(H,24,25)
InChIKeyHTCBATPYJZDQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC-IN-33: Potent Dual PARP7/HDAC Inhibitor for Cancer Immunity Research


HDAC-IN-33 (also designated Compound 9l) is a small-molecule dual inhibitor targeting both poly(ADP-ribose) polymerase 7 (PARP7) and class I/IIb histone deacetylases (HDACs), exhibiting nanomolar potency against HDAC1 (IC50 24 nM), HDAC2 (IC50 46 nM), and HDAC6 (IC50 47 nM) . It additionally inhibits PARP7 with an IC50 of 3.1 nM and demonstrates antiproliferative activity against tumor cells along with in vivo antitumor efficacy in HEL xenograft and murine melanoma models, accompanied by activation of antitumor immunity [1].

HDAC-IN-33 Procurement Rationale: Why Pan-HDAC or Isoform-Selective Inhibitors Cannot Substitute


Standard HDAC inhibitors such as vorinostat (SAHA) exhibit broad pan-HDAC activity (HDAC1 IC50 ~10–140 nM; HDAC6 IC50 ~30 nM) but suppress the JAK/STAT pathway critical for antitumor immunity [1][2]. Class I-selective agents like entinostat (MS-275) show markedly weaker potency (HDAC1 IC50 243 nM) and lack HDAC6 engagement . HDAC6-selective inhibitors like tubastatin A (IC50 15 nM) spare class I HDACs entirely, failing to address the oncogenic roles of HDAC1/2 [3]. HDAC-IN-33 uniquely combines sub-50 nM inhibition of HDAC1/2/6 with high-affinity PARP7 blockade (IC50 3.1 nM), enabling simultaneous epigenetic modulation and immune pathway activation that cannot be recapitulated by single-mechanism alternatives [4].

HDAC-IN-33 Comparative Evidence: Quantified Differentiation Versus HDAC Inhibitor Alternatives


Dual PARP7/HDAC Inhibition: A Unique Pharmacological Profile Absent in Single-Target Comparators

HDAC-IN-33 (Compound 9l) is a first-in-class balanced dual inhibitor of PARP7 and HDACs, whereas vorinostat (SAHA), entinostat (MS-275), and tubastatin A each target only HDAC enzymes. HDAC-IN-33 inhibits PARP7 with an IC50 of 3.1 nM while maintaining nanomolar potency against HDAC1 (35 nM), HDAC2 (30.3 nM), HDAC3 (35.4 nM), and HDAC6 (6.4 nM) [1]. In contrast, vorinostat shows no PARP7 activity; entinostat lacks HDAC6 inhibition (IC50 >100 µM); and tubastatin A is HDAC6-selective (IC50 15 nM) with >1000-fold selectivity over class I HDACs [2][3].

PARP7 HDAC dual inhibitor antitumor immunity cancer epigenetics

HDAC Isoform Potency Profile: Sub-50 nM Inhibition of HDAC1/2/6 with Balanced Activity

HDAC-IN-33 exhibits potent inhibition of HDAC1, HDAC2, and HDAC6 with IC50 values of 24 nM, 46 nM, and 47 nM, respectively . This balanced profile contrasts with the class I-selective inhibitor entinostat (MS-275), which shows 10-fold weaker HDAC1 inhibition (IC50 243 nM) and negligible HDAC6 activity, and with the pan-inhibitor vorinostat, which inhibits HDAC6 at 30 nM but HDAC1 at ~10-140 nM depending on assay conditions [1][2].

HDAC1 HDAC2 HDAC6 potency epigenetic inhibitor

In Vivo Antitumor Efficacy in Two Preclinical Models: HEL Xenograft and Murine Melanoma

HDAC-IN-33 (Compound 9l) demonstrated significant in vivo antitumor efficacy in both the HEL xenograft model (human erythroleukemia) and a murine melanoma model, with concurrent activation of antitumor immunity evidenced by enhanced antigen presentation and T cell activation [1]. While vorinostat has shown xenograft growth inhibition in various models, it simultaneously suppresses JAK/STAT signaling—a pathway essential for antitumor immunity—whereas HDAC-IN-33's dual PARP7 inhibition is designed to preserve and enhance immune activation [2].

xenograft melanoma in vivo efficacy antitumor immuno-oncology

HDAC-IN-33 Optimal Research Applications: Where This Dual Inhibitor Provides Unique Experimental Value


Investigating the Interplay Between PARP7-Mediated Immune Signaling and HDAC-Driven Epigenetic Silencing

HDAC-IN-33 is uniquely suited as a chemical probe for studies examining how simultaneous inhibition of PARP7 (enhancing type I interferon signaling) and class I/IIb HDACs (relieving transcriptional repression) cooperatively modulates antitumor immunity. The compound's balanced dual inhibition (PARP7 IC50 3.1 nM; HDAC1/2/6 IC50 35/30/6.4 nM) enables dissection of pathway crosstalk without confounding off-target effects from broader-spectrum agents [1].

In Vivo Tumor Models Requiring HDAC Inhibition Without JAK/STAT Suppression

Researchers utilizing syngeneic murine tumor models or human xenografts for immuno-oncology studies should prioritize HDAC-IN-33 over vorinostat or other pan-HDAC inhibitors due to its demonstrated ability to trigger antitumor immunity (antigen presentation and T cell activation) rather than suppress the JAK/STAT pathway [1]. This compound is validated in HEL xenograft and murine melanoma models .

Comparative Epigenetic Profiling Requiring Balanced HDAC1/2/6 Inhibition

For experiments assessing histone acetylation patterns alongside α-tubulin acetylation (an HDAC6-specific substrate), HDAC-IN-33 offers a defined inhibition profile (HDAC1 24 nM, HDAC2 46 nM, HDAC6 47 nM) that avoids the extreme class I selectivity of entinostat (HDAC1 IC50 243 nM) and the undefined isoform coverage of pan-inhibitors . This facilitates reproducible, interpretable chromatin immunoprecipitation (ChIP) and acetyl-lysine proteomics studies.

Technical Documentation Hub

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34 linked technical documents
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